4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
The compound 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide features a benzamide moiety linked to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline ring is sulfonylated at the 1-position with a 4-methoxybenzenesulfonyl group, while the benzamide component carries a 4-methoxy substituent.
Characterization methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy (e.g., C=O at ~1663–1682 cm⁻¹, absence of C=S in triazoles) are standard for confirming structural features .
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-8-5-17(6-9-20)24(27)25-19-7-14-23-18(16-19)4-3-15-26(23)32(28,29)22-12-10-21(31-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHZCNNATPQLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H25N3O4S
Structural Features
The structural complexity of this compound includes:
- A methoxy group that enhances lipophilicity.
- A sulfonyl group that may contribute to its biological interactions.
- A tetrahydroquinoline moiety known for various pharmacological activities.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide , was shown to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the increase of intracellular levels of APOBEC3G (A3G), an important factor in viral defense mechanisms .
Anticancer Potential
Research has suggested that compounds with similar structures possess anticancer properties. For example, certain benzamide derivatives have been found to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other hydrolases, which could be relevant for therapeutic applications in conditions like glaucoma and edema .
Case Studies and Research Findings
- Antiviral Screening : In a study focused on N-phenylbenzamide derivatives, compounds were screened for anti-HBV activity using HepG2 cells. The results indicated that certain derivatives significantly reduced HBV DNA levels in treated cells .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated using MTT assays. Compounds showed varying degrees of cytotoxicity depending on their concentration and structure. IC50 values were determined to assess their potency against specific cancer cell lines.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Functional Group Modifications and Implications
- Acrylamide vs. Benzamide: Compound 11’s acrylamide group introduces a Michael acceptor motif, a feature common in HDAC inhibitors (e.g., vorinostat). This contrasts with the target compound’s benzamide, which may reduce electrophilic reactivity but enhance stability .
- Sulfonamide Variations: LASSBio-1446’s thiomorpholine sulfonamide introduces a sulfur atom, which may improve solubility but reduce aromatic stacking interactions compared to the tetrahydroquinoline-based sulfonamide in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
